ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a dichlorobenzamide group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene-2-carboxylic acid with 2,5-dichlorobenzoyl chloride in the presence of a suitable base, followed by esterification with ethanol.
Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of advanced catalysts and reaction conditions to ensure the purity and consistency of the final product. Continuous flow reactors and other modern techniques may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromic acid may be used. Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be facilitated by nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: : In biological research, ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine: : The compound has shown promise in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its structural features make it suitable for targeting specific biological targets and pathways.
Industry: : In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for creating products with enhanced performance and stability.
Mechanism of Action
The mechanism by which ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dichlorobenzamide group can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Compounds with similar structures include ethyl 5-(2,5-dichlorobenzamido)-2-carboxylate and ethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2-carboxylate.
Uniqueness: : this compound stands out due to its thiophene core, which imparts unique chemical and physical properties compared to its analogs. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-3-21-15(20)13-8(2)6-12(22-13)18-14(19)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSZLYFHJMYESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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